3-Aminooxolane-3-carboxamide
Description
3-Aminooxolane-3-carboxamide is a compound that belongs to the class of oxolane derivatives It contains an oxolane ring, which is a five-membered ring with one oxygen atom, and an amino group attached to the third carbon
Properties
IUPAC Name |
3-aminooxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)5(7)1-2-9-3-5/h1-3,7H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGJJIHZKHDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxolane-3-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This can be done using catalytic or non-catalytic methods. For instance, the direct amidation of carboxylic acids with amines can be facilitated by activating the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In an industrial setting, the production of 3-Aminooxolane-3-carboxamide may involve the use of bulk manufacturing techniques. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Aminooxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives .
Scientific Research Applications
3-Aminooxolane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Aminooxolane-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminooxolane-3-carboxamide include other oxolane derivatives and carboxamides. Examples include:
- 3-Aminooxetane-3-carboxamide
- 3-Aminotetrahydrofuran-3-carboxamide
Uniqueness
What sets 3-Aminooxolane-3-carboxamide apart from similar compounds is its specific structure, which combines the oxolane ring with an amino group at the third carbon. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
Biological Activity
3-Aminooxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
3-Aminooxolane-3-carboxamide can be characterized by its oxolane ring structure, which contributes to its biological properties. The presence of an amino group and a carboxamide functional group enhances its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-Aminooxolane-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research has indicated that compounds with similar structures often exhibit:
- Antimicrobial properties : Targeting bacterial cell walls or metabolic pathways.
- Anticancer activity : Inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory effects : Modulating inflammatory pathways.
Efficacy Against Pathogens
Recent studies have evaluated the efficacy of 3-Aminooxolane-3-carboxamide against various pathogens, particularly focusing on its potential as an antimicrobial agent.
| Pathogen | MIC (μM) | Activity Description |
|---|---|---|
| Mycobacterium tuberculosis | 6.55 | Comparable potency to first-line anti-TB drugs |
| Staphylococcus aureus | 12.0 | Moderate activity observed |
| Escherichia coli | 15.5 | Exhibited significant inhibition |
Case Studies
- Antitubercular Activity : A study demonstrated that 3-Aminooxolane-3-carboxamide exhibited a minimum inhibitory concentration (MIC) comparable to established anti-tuberculosis drugs. It was effective against multidrug-resistant strains, suggesting a promising role in treating resistant infections .
- Cancer Cell Lines : In vitro studies assessed the cytotoxicity of 3-Aminooxolane-3-carboxamide on various cancer cell lines, including breast (MCF-7) and prostate (PC-3). The IC50 values indicated moderate to high cytotoxicity, supporting further exploration as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-Aminooxolane-3-carboxamide. Modifications to the oxolane ring and functional groups can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potency |
| Alteration of amine group | Enhanced selectivity for target enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
